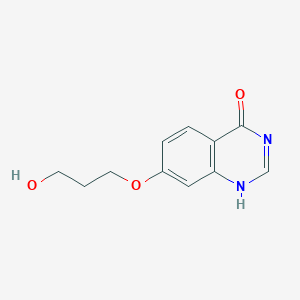

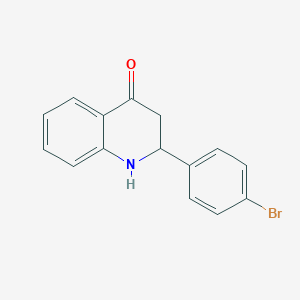

7-(3-羟基丙氧基)喹唑啉-4(3H)-酮

描述

Structural Investigation and Biological Activity

The structural investigation of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives has revealed their potential as AMPA and kainate receptor antagonists. These compounds, with various alkyl chains and heterocyclic rings, demonstrate the importance of the free 3-hydroxy group for receptor affinity. Notably, the derivative with a 6-(2-carboxybenzoylamino) moiety showed significant selectivity and good affinity for KA receptors, suggesting a promising scaffold for further development of selective antagonists .

Synthesis and Pharmacological Evaluation

A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated for their inhibitory effects on cAMP phosphodiesterase and platelet aggregation. The introduction of various substituents enhanced the inhibitory activity, with one derivative advancing to clinical trials. This highlights the potential of quinazolin-4(3H)-one derivatives as therapeutic agents for thrombosis .

Design and Cytotoxicity of Hydroxamic Acids

The design and synthesis of hydroxamic acids incorporating quinazolin-4(3H)-ones have been explored for their histone deacetylase inhibitory effects and cytotoxicity against cancer cell lines. These novel compounds displayed significant cytotoxicity, outperforming the established drug SAHA. This suggests that quinazolin-4(3H)-one-based hydroxamic acids could be potent anticancer agents .

Synthesis and Structural Confirmation

The synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involved several steps, starting from 4-chloro-2-nitrobenzoic acid. The intermediate and final compounds were characterized by IR and NMR, confirming the molecular structure. The total yield of the target compound was 34.90%, indicating a moderately efficient synthesis process .

Agricultural Bactericides Development

Novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as bactericides against Xanthomonas oryzae pv. oryzae. These compounds showed potent inhibition activities and did not affect tested fungi, suggesting their specificity and potential as agricultural bactericides. The crystal structure of one compound was determined, providing insight into the molecular configuration .

科学研究应用

药理学潜力

- 喹唑啉-4(3H)-酮因其抗生育特性而受到探索。尽管与 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮没有直接关系,但对相关化合物的研究表明抗生育潜力有限 (萨克塞纳和索马塞卡拉,1972)。

心血管效应

- 研究表明,喹唑啉酮衍生物,如 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮,不会显着改变动物模型中的血压 (萨克塞纳、纳德卡尼、迪格和索马塞卡拉,1972)。

抗高血压活性

- 某些喹唑啉酮衍生物表现出抗高血压活性,表明 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮在心血管研究中具有潜在用途 (拉赫曼等人,2014)。

抗菌和抗炎应用

- 喹唑啉-4(3H)-酮衍生物已被合成并筛选其抗菌、镇痛和抗炎特性,这可能与 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮有关 (达什、达什、拉卢和梅迪,2017)。

神经学研究

- 喹唑啉酮衍生物作为 AMPA 和 kainate 受体拮抗剂的研究可以提供对 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮神经学应用的见解 (科洛塔等人,2006)。

抗惊厥特性

- 一些喹唑啉-4(3H)-酮衍生物已显示出抗惊厥活性,这可能意味着 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮具有类似的潜力 (乔治、阿卜杜勒-加瓦德和阿巴斯,2008)。

抗氧化特性

- 最近的研究探索了喹唑啉-4(3H)-酮的抗氧化特性,这是 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮的一个相关领域 (姆拉夫利亚克、斯拉维奇、赫拉斯特和索瓦,2021)。

阿尔茨海默病治疗

- 喹唑啉-4-酮衍生物已被研究为组蛋白脱乙酰酶-6 抑制剂,为治疗阿尔茨海默病提供了潜在见解,这可能适用于 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮 (余、张、辛和陈,2013)。

化学合成

- 对喹唑啉-4(3H)-酮合成的研究可以为生产 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮的方法提供信息 (贾、周、徐、吴和吴,2016)。

抗癌潜力

- 喹唑啉-4(3H)-酮衍生物已被合成用于其抗癌活性,暗示 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮在肿瘤学研究中的潜在用途 (努尔维和帕特尔,2013)。

天然产物衍生物

- 喹唑啉-4(3H)-酮衍生物已从链霉菌等天然来源中分离,表明 7-(3-羟基丙氧基)喹唑啉-4(3H)-酮具有生物技术角度 (马斯基、沙班、格伦-沃尔尼和拉奇,2004)。

安全和危害

属性

IUPAC Name |

7-(3-hydroxypropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHJHLUBQRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCO)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585316 | |

| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one | |

CAS RN |

557770-89-5 | |

| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)